N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is a complex organic compound with potential applications in medicinal chemistry. This compound features various functional groups that may contribute to its biological activity. The compound's structure includes a chlorophenyl moiety, a pyrrol-derived substituent, and an ethanediamide backbone, which suggests possible interactions with biological targets.
This compound belongs to the class of amides, specifically those derived from ethanediamine. Its structure indicates it may act as a ligand in biological systems, potentially interacting with proteins or enzymes due to the presence of hydroxyl and amine functional groups.
The synthesis of N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide can be approached through several methods:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, using anhydrous solvents can prevent hydrolysis of sensitive functional groups.
The molecular formula for N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is C15H18ClN3O2. The compound features:
The molecular weight of the compound is approximately 303.77 g/mol. The structural representation can be derived from its SMILES notation: CC(CC(=O)N(Cc1ccccc1Cl)C(C(=O)N)O)C
.
N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide may undergo various chemical reactions typical of amides:
The stability of the compound under different pH conditions should be evaluated to understand its reactivity profile better.
Molecular docking studies could provide insights into how this compound interacts at a molecular level with target proteins.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to its hydrophilic functional groups.
Key properties include:
Relevant analyses such as spectroscopy (NMR, IR) would provide further characterization.
N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide has potential applications in:
This comprehensive analysis highlights the significance of N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide within scientific research and its potential applications across various fields. Further studies are warranted to elucidate its full capabilities and mechanisms in biological systems.
CAS No.: 7158-70-5
CAS No.: 36889-15-3
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: